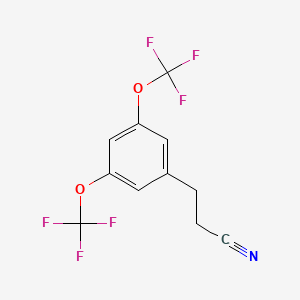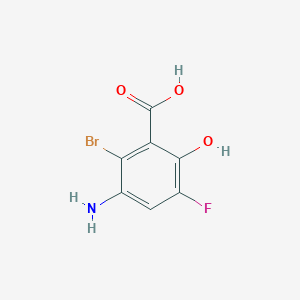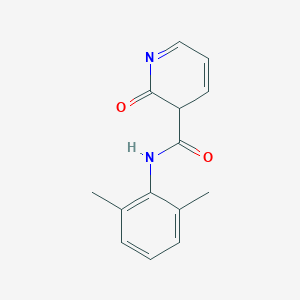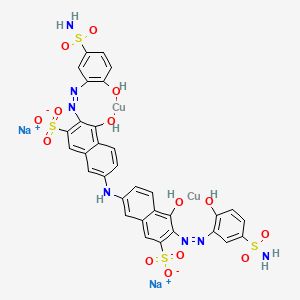
5-Ethynyl-1,3-difluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1,3-difluoro-2-methyl-benzene: is an aromatic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-methyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-methyl-benzene.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzene derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-1,3-difluoro-2-methyl-benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation Reactions: The ethynyl group can be oxidized to form various products, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethynyl-1,3-difluoro-2-methyl-benzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atoms can serve as probes in NMR spectroscopy to investigate molecular dynamics and interactions.
Medicine: Potential applications in drug discovery and development, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Ethynyl-1,3-difluoro-2-methyl-benzene depends on its specific application
Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Electrostatic Interactions: The fluorine atoms can participate in electrostatic interactions with proteins and enzymes, affecting their activity and function.
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with biological membranes and other hydrophobic regions of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-2-methyl-benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1,3-difluoro-benzene: Lacks the methyl group, which can affect its physical and chemical properties.
5-Ethynyl-2-methyl-benzene: Lacks the fluorine atoms, reducing its utility in applications requiring fluorine’s unique properties.
Uniqueness: 5-Ethynyl-1,3-difluoro-2-methyl-benzene stands out due to the combination of the ethynyl group, fluorine atoms, and methyl group. This unique combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H6F2 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
5-ethynyl-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C9H6F2/c1-3-7-4-8(10)6(2)9(11)5-7/h1,4-5H,2H3 |
InChI-Schlüssel |
ZEMSUTVQAUDJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)



![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
